molecular formula C6H9NO3 B15211330 Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate

Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B15211330
M. Wt: 143.14 g/mol
InChI Key: RAAGHFMDHMDDNX-UHNVWZDZSA-N
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Description

Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction can be carried out between an allyl ester and an aromatic nitrile oxide, which is generated from an oxime by oxidation with sodium hypochlorite. The reaction occurs under mild conditions and can be enhanced by ultrasonic activation of the biphasic system, yielding the desired product in high yields (77-99%).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate depends on its specific application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or biofilm formation . The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors critical to these processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its ability to form stable intermediates and products makes it valuable in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl (4S,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3/c1-4-5(6(8)9-2)7-3-10-4/h3-5H,1-2H3/t4-,5+/m1/s1

InChI Key

RAAGHFMDHMDDNX-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1[C@H](N=CO1)C(=O)OC

Canonical SMILES

CC1C(N=CO1)C(=O)OC

Origin of Product

United States

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